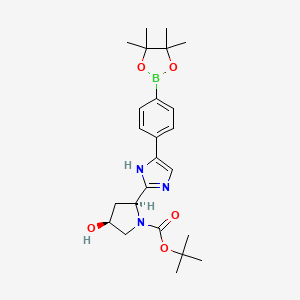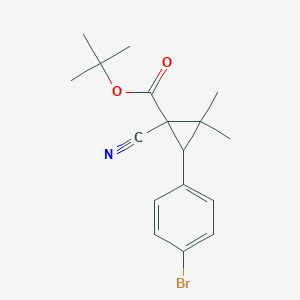
2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid is an organic compound with a complex structure that includes both alkyne and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid methyl ester. This intermediate can be synthesized through a reaction involving the corresponding benzoic acid derivative and a suitable alkyne precursor under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the alkyne group may produce alkanes .
Aplicaciones Científicas De Investigación
2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxy and alkyne groups can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile
- Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate
Uniqueness
Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-(4-hydroxybut-1-ynyl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C12H12O4/c1-16-11-7-4-6-10(12(14)15)9(11)5-2-3-8-13/h4,6-7,13H,3,8H2,1H3,(H,14,15) |
Clave InChI |
DQROXPVVYFNOPK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C#CCCO)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R)-5-(Hydroxymethyl)-3-[4-(methylsulfanyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8463505.png)





![1,1-Bis[(prop-2-en-1-yl)oxy]butane](/img/structure/B8463545.png)

![5-[2-(Benzyloxy)ethyl]-3-hydroxy-4-phenylfuran-2(5H)-one](/img/structure/B8463550.png)



phosphanium bromide](/img/structure/B8463567.png)
